N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10-6-7-12(11(2)8-10)9-15(20)19-14-5-3-4-13(17)16(14)18/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJOHWLFCPMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a dimethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 303.21 g/mol. The presence of chlorine substituents is crucial for its biological activity.
This compound exhibits various mechanisms of action depending on the biological target:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : It has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi, by disrupting cellular processes.
- Interaction with Receptors : The compound may bind to specific receptors or proteins, altering their activity and influencing biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Cell Viability Studies : In vitro studies have shown that this compound significantly decreases the viability of cancer cell lines such as Caco-2 and A549. For example, one study reported a reduction in Caco-2 cell viability by 39.8% compared to untreated controls (p < 0.001) .
- Mechanistic Insights : The triazole ring and phenyl groups are believed to play critical roles in binding to molecular targets, enhancing the compound's efficacy against cancer cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of bacteria and fungi. For example, derivatives of similar compounds have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives indicate potent antimicrobial effects. For instance, one derivative demonstrated an MIC of 1 µg/mL against S. aureus .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | 39.8% viability reduction | |
| Antimicrobial | S. aureus | MIC = 1 µg/mL | |
| Antifungal | Candida auris | Effective against resistant strains |
Case Studies
-
Anticancer Study :
- A study evaluated the efficacy of this compound on Caco-2 cells. Results indicated a significant decrease in cell viability compared to controls, suggesting potential for development as an anticancer agent.
-
Antimicrobial Evaluation :
- Research focused on the antimicrobial properties revealed that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substitution patterns are summarized below:
*Molecular weight calculated based on stoichiometry.
Key Differences in Physicochemical Properties
- Melting Points: Compounds with sulfonamide or bulky substituents (e.g., , Compound 9) exhibit higher melting points (165–248°C) due to strong hydrogen bonding and π-π stacking .
- Solubility : Rf values in (0.73–0.83) suggest moderate polarity, influenced by electron-withdrawing Cl and electron-donating CH₃ groups. The target compound’s solubility in organic solvents (e.g., dichloromethane) is likely similar to analogs in and .
Crystallographic and Conformational Analysis
- Crystal Packing : In , N-(3,4-dichlorophenyl) analogs exhibit dihedral angles of 44.5–77.5° between aromatic rings, influencing hydrogen bonding (N–H⋯O) and dimer formation. The target compound’s 2,3-dichloro and 2,4-dimethyl groups may sterically hinder planar conformations, reducing crystallinity compared to 3,4-dichloro analogs .
- Hydrogen Bonding : Amide groups in analogs form R₂²(10) dimers (). The target’s methyl groups may disrupt such interactions, affecting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
